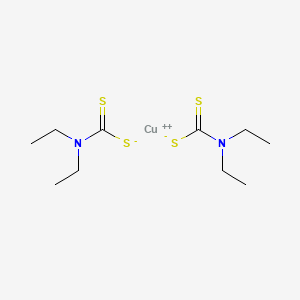

Cupric diethyldithiocarbamate

Übersicht

Beschreibung

Kupfersalz der Diethyldithiocarbaminsäure: ist eine organoschwefelverbindung mit der Summenformel C10H20CuN2S4 . Sie ist bekannt für ihre chelatbildenden Eigenschaften und wird in verschiedenen Metall-, Protein- und Enzymexperimenten verwendet. Diese Verbindung wird auch als Kupfer(II)-bis(diethylcarbamodithioat) bezeichnet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Kupfersalz der Diethyldithiocarbaminsäure beinhaltet typischerweise die Reaktion von Diethylamin mit Schwefelkohlenstoff in Gegenwart von Natriumhydroxid, um Natriumdiethyldithiocarbamat zu bilden. Dieser Zwischenstoff wird dann mit Kupfer(II)-Salzen umgesetzt, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Synthese ähnlichen Schritten, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden sorgfältig gesteuert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird häufig aus Wasser als Trihydratform kristallisiert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of DIETHYLDITHIOCARBAMIC ACID COPPER SALT typically involves the reaction of diethylamine with carbon disulfide in the presence of sodium hydroxide to form sodium diethyldithiocarbamate. This intermediate is then reacted with copper(II) salts to yield the final product .

Industrial Production Methods: In industrial settings, the synthesis follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is often crystallized from water as the trihydrate form .

Analyse Chemischer Reaktionen

Redox and Disproportionation Reactions

Cu(DDC)₂ undergoes redox transformations under specific conditions:

-

Disproportionation : Heating or solar irradiation induces decomposition:

-

Photoreactivity : Displays photoconductivity (470 nm peak) due to charge transfer between Cu(II) and coordinated ligands .

Ligand Substitution and Adduct Formation

Phosphines and fullerenes interact with Cu(DDC)₂:

-

Phosphine adducts : PR₃ ligands bind to the Cu(I) clusters formed during disproportionation :

-

Fullerene clathrates : Forms host-guest complexes with C₆₀/C₇₀ via π–π interactions. Portal size (~6.5 Å) restricts entry to monomers or dimers .

Acid/Base Reactivity

-

pH-dependent stability : Decomposes in acidic media (pH < 7) to release H₂S and Cu²⁺ .

-

Alkaline conditions : Stable up to pH 10.8, critical for nanoparticle synthesis .

Thermal Decomposition Pathways

Controlled heating yields copper sulfides:

| Temperature Range | Products | Application Relevance | Source |

|---|---|---|---|

| 196–201°C | Melting (no decomposition) | Material processing | |

| >250°C | Cu₂S, Cu₇S₄ | Semiconductor fabrication |

Biological Reactivity

While not strictly chemical reactions, Cu(DDC)₂ interacts with biomolecules:

-

Proteasome inhibition : Binds NPL4/p97, inducing proteotoxic stress (IC₅₀: 10–50 nM in cancer cells) .

-

ROS generation : Mediates oxidative DNA damage via Fenton-like reactions .

Solubility and Complexation Strategies

| Strategy | Outcome | Source |

|---|---|---|

| Cyclodextrin inclusion complexes | 10x solubility increase in water | |

| PEG-stabilized nanoparticles | Enhanced tumor targeting efficiency |

Key Research Findings:

-

Clathrate Formation : Cu(DDC)₂ encapsulates C₆₀, enabling charge-transfer applications in photovoltaics .

-

Cluster Chemistry : Disproportionation yields catalytically active Cu₇/Cu₂₈ clusters for alkyne coupling .

-

pH-Sensitive Release : Acidic tumor microenvironments trigger Cu²⁺ release, enhancing cytotoxicity .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Cupric diethyldithiocarbamate has shown significant promise as an anticancer agent. Its mechanisms of action and effectiveness have been studied extensively:

- Mechanism of Action : Cu(DDC)₂ acts by forming complexes with copper ions, which can induce apoptosis in cancer cells. It has been found to inhibit the proliferation of various cancer cell lines, including glioblastoma and triple-negative breast cancer cells .

- Nanoparticle Formulation : To address the poor solubility of Cu(DDC)₂, researchers have developed nanoparticle formulations that enhance its delivery and efficacy against drug-resistant cancers. These nanoparticles can evade P-glycoprotein-mediated drug efflux, making them effective even in resistant cancer types .

-

Case Studies :

- A study demonstrated that Cu(DDC)₂ nanoparticles effectively reduced tumor size in xenograft models of breast cancer, showcasing their potential for clinical application .

- Another research highlighted the use of cyclodextrin-Cu(DDC)₂ complexes, which exhibited strong anticancer effects against chemoresistant cell lines, suggesting a viable delivery system for chemotherapy .

Antimicrobial Activities

This compound has also been explored for its antimicrobial properties:

- Antifungal and Antibacterial Properties : The compound has demonstrated efficacy against various pathogens, including fungi responsible for plant diseases and bacteria involved in human infections. Its ability to disrupt microbial cell membranes makes it a candidate for agricultural fungicides as well as potential therapeutic agents against resistant bacterial strains .

- Case Studies :

Agricultural Applications

This compound finds utility in agriculture primarily as a fungicide:

- Fungicide Properties : The compound is effective against a range of fungal pathogens that affect crops. Its application helps in managing diseases such as downy mildew and powdery mildew, contributing to increased crop yields and quality .

- Environmental Impact : The use of Cu(DDC)₂ as a biopesticide is being researched due to its lower toxicity compared to traditional chemical fungicides, making it a more environmentally friendly option .

Industrial Applications

Beyond its biological applications, this compound is utilized in various industrial processes:

- Vulcanization Accelerator : In the rubber industry, Cu(DDC)₂ serves as an accelerator in the vulcanization process, enhancing the durability and elasticity of rubber products .

- Heavy Metal Remediation : The chelating properties of dithiocarbamates allow them to bind heavy metals in contaminated environments, thus playing a role in environmental remediation efforts .

Summary Table of Applications

Wirkmechanismus

The compound exerts its effects primarily through its ability to chelate metal ions. In biological systems, it forms complexes with copper ions, which can inhibit the proteasome, a protein complex involved in degrading unneeded or damaged proteins. This inhibition can lead to the accumulation of toxic proteins in cancer cells, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Natriumdiethyldithiocarbamat

- Zinkdiethyldithiocarbamat

- Silberdiethyldithiocarbamat

Vergleich: Kupfersalz der Diethyldithiocarbaminsäure ist aufgrund seiner spezifischen Wechselwirkung mit Kupferionen einzigartig, die seine Antikrebswirkungen im Vergleich zu seinen Natrium- und Zink-Gegenstücken verstärkt. Die Silbervariante wird hauptsächlich zum Nachweis von Arsen verwendet .

Biologische Aktivität

Cupric diethyldithiocarbamate (Cu(edtc)₂) is a coordination complex formed between copper ions and diethyldithiocarbamic acid. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of Cu(edtc)₂, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Antioxidant Activity : Cu(edtc)₂ activates the Nrf2 transcription factor, which regulates the expression of antioxidant enzymes. This activation leads to increased cellular defense against oxidative stress by upregulating proteins such as heme oxygenase-1 and NAD(P)H quinone oxidoreductase 1 .

- Antimicrobial Properties : The combination of diethyldithiocarbamate and copper ions has shown significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, particularly in biofilm forms. The DDC-Cu²⁺ complex demonstrated over 80% biofilm killing efficacy while maintaining low cytotoxicity to human fibroblasts .

- Anticancer Effects : Cu(edtc)₂ exhibits potent anticancer properties across various cancer cell lines. It induces cell death through the generation of reactive oxygen species (ROS) and inhibits cancer cell proliferation by modulating key metabolic pathways . For instance, in colorectal cancer cells, Cu(edtc)₂ was shown to inhibit cell viability and induce apoptosis via the ALDH1A3/PKM2 axis .

Antimicrobial Activity

A study investigated the efficacy of DDC-Cu²⁺ against biofilms formed by antibiotic-resistant bacteria. The results indicated that:

- In vitro : DDC-Cu²⁺ achieved over 80% reduction in biofilm viability.

- In vivo : In Galleria mellonella larvae models, treated groups exhibited 87% survival compared to 47% in untreated controls, demonstrating significant therapeutic potential .

Anticancer Activity

Cu(edtc)₂ has been tested against various cancer types:

- Colorectal Cancer : Cu(edtc)₂ inhibited cell growth and induced apoptosis in colorectal cancer cell lines with IC50 values lower than those observed in normal cells, suggesting selective toxicity towards tumor cells .

- Breast and Lung Cancer : Similar effects were noted in breast and lung cancer models, where Cu(edtc)₂ disrupted cancer stem cell viability and reversed chemoresistance .

Case Studies

Eigenschaften

IUPAC Name |

copper;N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11NS2.Cu/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBCYCYCTJQCCK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20CuN2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13681-87-3, 4567-99-1 | |

| Record name | Bis(diethyldithiocarbamato)copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13681-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, diethyldithio-, copper (II) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004567991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.